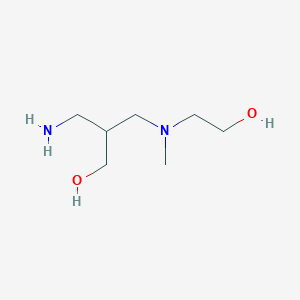

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

Description

Properties

Molecular Formula |

C7H18N2O2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol |

InChI |

InChI=1S/C7H18N2O2/c1-9(2-3-10)5-7(4-8)6-11/h7,10-11H,2-6,8H2,1H3 |

InChI Key |

YKROODDDSALRAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)CC(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is usually purified through distillation or crystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is utilized in the study of enzyme kinetics and as a buffer in biochemical assays.

Medicine: It serves as an intermediate in the production of drugs such as ambuphylline and pamabrom.

Mechanism of Action

The mechanism of action of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol with structurally related amino alcohols, focusing on molecular properties, functional groups, and reported applications.

Key Structural and Functional Comparisons

Hydrophilicity vs. Hydrophobicity: The target compound and 2-Amino-2-ethyl-1,3-propanediol exhibit balanced hydrophilic/hydrophobic properties due to hydroxyl and alkyl/amine groups. The trifluoromethyl group in 3-Amino-1,1,1-trifluoropropan-2-ol increases lipophilicity and metabolic stability, a common strategy in agrochemical optimization .

Biological Activity: Compounds with aromatic moieties (e.g., phenyl, dimethylphenyl) are frequently used in pharmaceuticals for receptor targeting. For example, (S)-2-Amino-3-phenylpropan-1-ol serves as a precursor for chiral drugs . 2-Amino-1,3-propanediol lacks complex substituents, limiting its direct biological use but making it a versatile scaffold for derivatization .

Thermodynamic and Solubility Properties: Branched amines like the target compound may exhibit non-ideal mixing behavior in solvents, as discussed in thermodynamic models for liquid mixtures (e.g., Renon-Prausnitz equations) . Fluorinated derivatives (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) often show lower aqueous solubility but improved thermal stability compared to non-fluorinated analogs .

Safety and Regulatory Considerations: 2-Amino-1,3-propanediol is flagged for hazardous handling (GHS Danger signal) due to irritancy, whereas 2-Amino-2-ethyl-1,3-propanediol has industrial applications with moderate safety profiles .

Biological Activity

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol, also known as a complex alkanolamine, is an organic compound notable for its diverse biological activities and applications in various fields, including biochemistry and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 162.23 g/mol. The compound features both amino and hydroxyl functional groups, contributing to its reactivity and biological interactions.

Buffering Properties

One of the primary biological activities of this compound is its role as a buffer in biochemical assays. It helps maintain stable pH levels in solutions, which is crucial for enzyme kinetics studies. This buffering capacity allows for the accurate measurement of enzyme activity and stability under varying conditions.

Interaction with Enzymes and Receptors

Research indicates that this compound may interact with specific enzymes or receptors, enhancing its utility in drug synthesis and development. These interactions can influence drug efficacy and safety profiles, making it a compound of interest in pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Kinetics : A study demonstrated that the compound effectively stabilizes pH during enzyme reactions, leading to improved enzyme activity measurements.

- Pharmacological Applications : Research has indicated potential applications in drug formulations where pH stability is critical, particularly in formulations involving sensitive biological molecules.

- Cellular Interactions : Investigations into cellular interactions have shown that this compound may modulate cellular responses, although specific pathways require further elucidation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-methylpropan-1-ol | C4H11NO | Simpler structure; used as a buffer solution |

| 3-Amino-2-methylpropan-1-ol | C5H13N | Lacks the hydroxyethyl group; used in pharmaceuticals |

| 1-Amino-2-methylpropan-2-ol | C4H11NO | Contains a tertiary amine; utilized in cosmetics |

| 3-Hydroxypropylamine | C6H15N | Different functional groups; involved in polymer synthesis |

These compounds differ mainly in their functional groups and structural complexity, influencing their reactivity and applications. The unique combination of amino and hydroxyl groups in this compound enhances its versatility in both chemical synthesis and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.